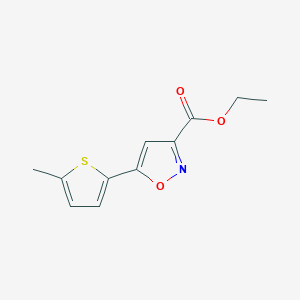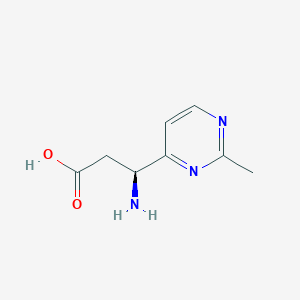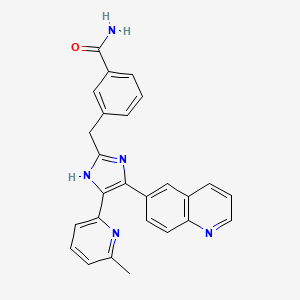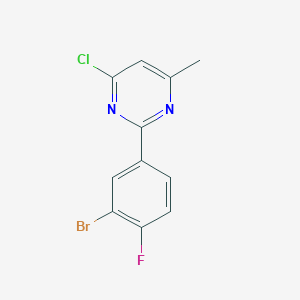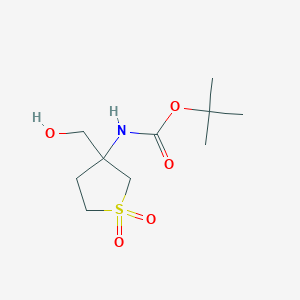
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfone group can produce sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on various biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicine, this compound may have potential applications as a drug precursor or as a protective group in drug synthesis. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, making it useful in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the tetrahydrothiophene ring.
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with a phenyl ring instead of a tetrahydrothiophene ring.
Uniqueness
The uniqueness of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate lies in its combination of a carbamate group with a tetrahydrothiophene ring
Propriétés
Formule moléculaire |
C10H19NO5S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
tert-butyl N-[3-(hydroxymethyl)-1,1-dioxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(13)11-10(6-12)4-5-17(14,15)7-10/h12H,4-7H2,1-3H3,(H,11,13) |
Clé InChI |
CDAWIJDODVVYNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
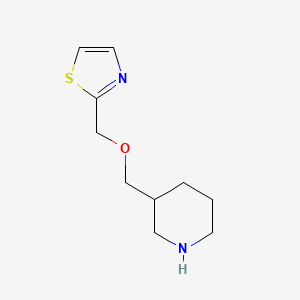



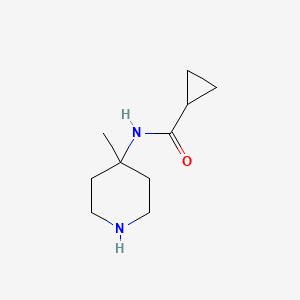
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)


